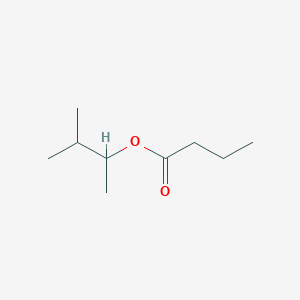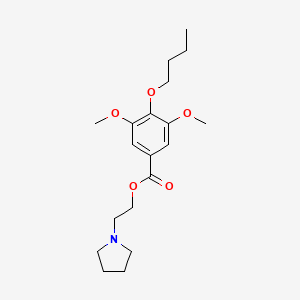
Burodiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Burodiline, also known by its systematic name 2-(1-Pyrrolidinyl)ethyl 4-butoxy-3,5-dimethoxybenzoate It features a pyrrolidine ring and a butoxy group attached to a 3,5-dimethoxybenzoate moiety . The compound’s structure is as follows:
This compound(C19H29NO5)
Preparation Methods
Burodiline can be synthesized through various routes, including esterification reactions. Unfortunately, specific synthetic methods and reaction conditions are not widely documented. industrial production likely involves efficient and scalable processes to meet demand.
Chemical Reactions Analysis
Burodiline may undergo several types of reactions:
Ester Hydrolysis: this compound’s ester linkage can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: While details are scarce, it could potentially undergo oxidation or reduction reactions.
Substitution Reactions: The butoxy group may participate in substitution reactions. Common reagents and conditions would depend on the specific reaction, but typical ester hydrolysis conditions involve acid or base treatment.
Scientific Research Applications
Burodiline’s applications span various fields:
Cardiovascular Research: Historically, this compound was investigated for its potential as a vasodilator and antiarrhythmic agent.
Antihypertensive Properties: It may have blood pressure-lowering effects.
Anti-Inflammatory Activity: Some studies explored its anti-inflammatory properties.
Experimental Medicine: this compound was studied in clinical trials, although its use declined over time.
Mechanism of Action
The exact mechanism of Burodiline’s effects remains elusive. It likely involves interactions with molecular targets, possibly ion channels or receptors. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Burodiline’s uniqueness lies in its specific combination of structural features. Unfortunately, I don’t have a list of similar compounds readily available.
Properties
CAS No. |
36121-13-8 |
|---|---|
Molecular Formula |
C19H29NO5 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-pyrrolidin-1-ylethyl 4-butoxy-3,5-dimethoxybenzoate |
InChI |
InChI=1S/C19H29NO5/c1-4-5-11-24-18-16(22-2)13-15(14-17(18)23-3)19(21)25-12-10-20-8-6-7-9-20/h13-14H,4-12H2,1-3H3 |
InChI Key |
IDMYDMZQNZFFBK-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1OC)C(=O)OCCN2CCCC2)OC |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1OC)C(=O)OCCN2CCCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


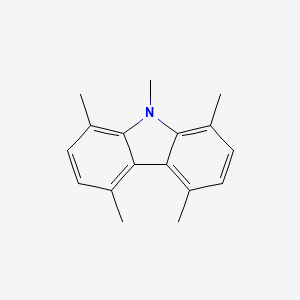
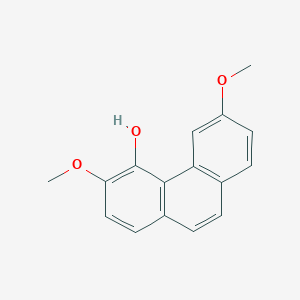
![1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one](/img/structure/B1617867.png)
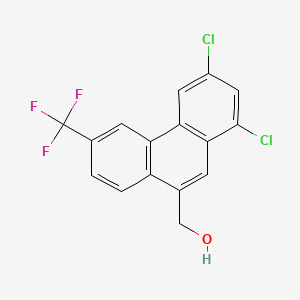
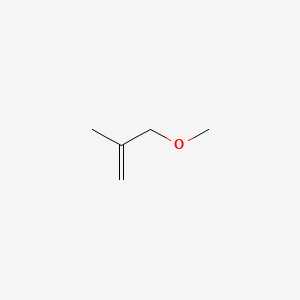
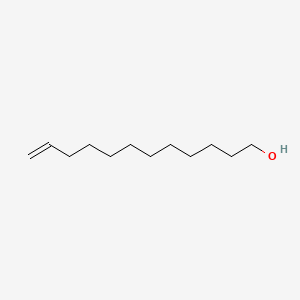
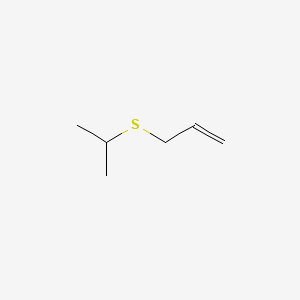
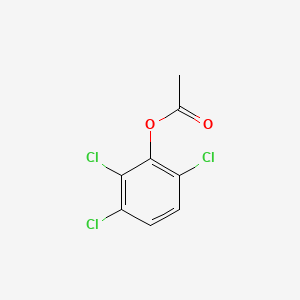
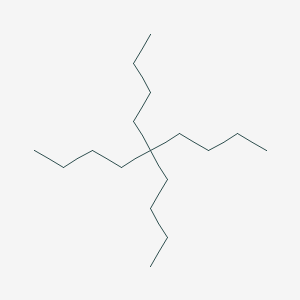

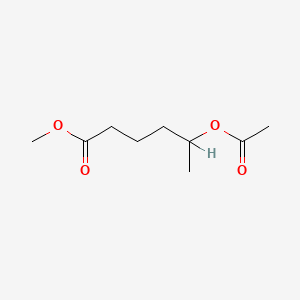

![[1-(2-propen-1-yloxy)-3-buten-1-yl]Benzene](/img/structure/B1617885.png)
